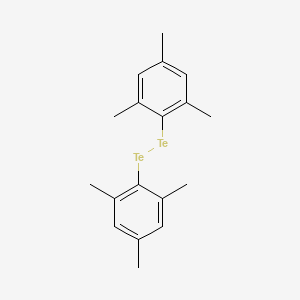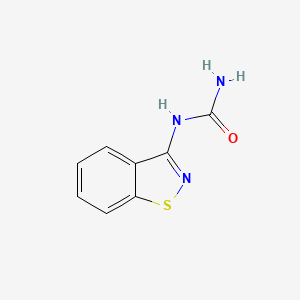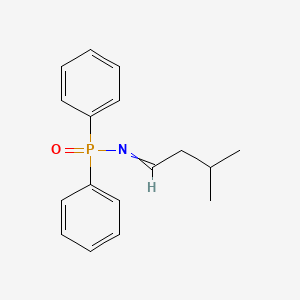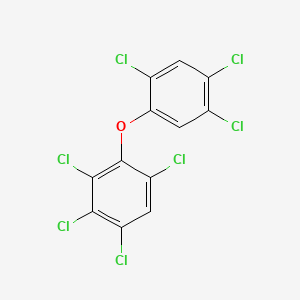
Benzoic acid;tetracosan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;tetracosan-1-ol is a compound formed by the combination of benzoic acid and tetracosan-1-ol. Benzoic acid is a simple aromatic carboxylic acid with the formula C7H6O2, while tetracosan-1-ol is a long-chain primary fatty alcohol with the formula C24H50O. The combination of these two compounds results in a unique molecule that exhibits properties of both its constituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;tetracosan-1-ol can be achieved through esterification. This involves the reaction of benzoic acid with tetracosan-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;tetracosan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzaldehyde or benzoic anhydride.
Reduction: The benzoic acid can be reduced to benzyl alcohol.
Substitution: The hydroxyl group of tetracosan-1-ol can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for ether formation.
Major Products
Oxidation: Benzaldehyde, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Esters and ethers of tetracosan-1-ol.
Aplicaciones Científicas De Investigación
Benzoic acid;tetracosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;tetracosan-1-ol involves its interaction with cellular membranes. The benzoic acid moiety can disrupt microbial cell walls, leading to cell lysis. The tetracosan-1-ol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This dual action makes the compound effective against a wide range of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tetracosan-1-ol: A long-chain fatty alcohol with emollient properties.
Benzyl alcohol: A simple aromatic alcohol with antimicrobial properties.
Uniqueness
Benzoic acid;tetracosan-1-ol is unique due to its combination of properties from both benzoic acid and tetracosan-1-ol. This combination results in a compound with enhanced antimicrobial activity and improved solubility in both aqueous and lipid environments, making it versatile for various applications.
Propiedades
Número CAS |
103569-99-9 |
|---|---|
Fórmula molecular |
C31H56O3 |
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
benzoic acid;tetracosan-1-ol |
InChI |
InChI=1S/C24H50O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;8-7(9)6-4-2-1-3-5-6/h25H,2-24H2,1H3;1-5H,(H,8,9) |
Clave InChI |
ZRQVBYRLSOJIII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



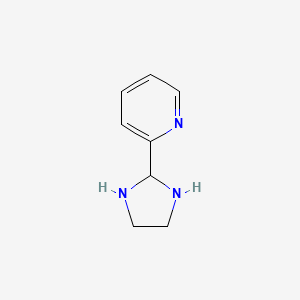
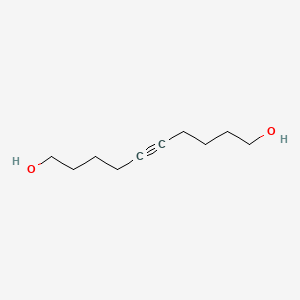
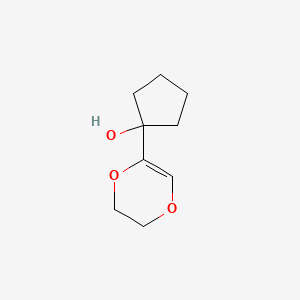
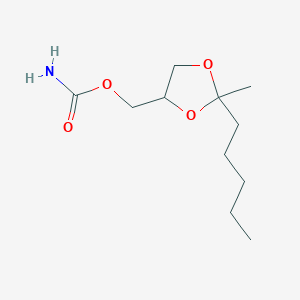
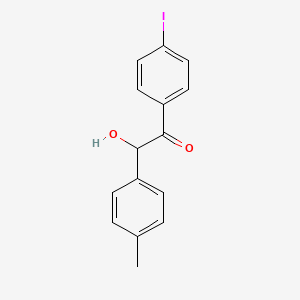

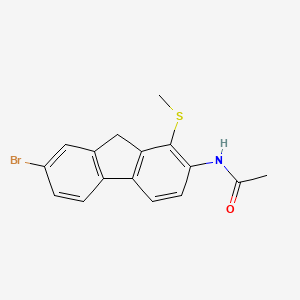
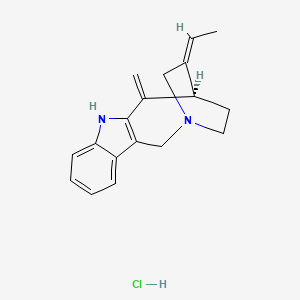
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
